Methyl 8-hydroxyquinoline-2-carboxylate

Descripción general

Descripción

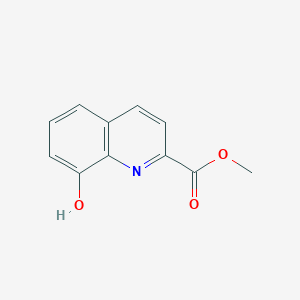

Methyl 8-hydroxyquinoline-2-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound is characterized by a quinoline ring fused to a phenol ring, with a hydroxyl group at position 8 and a carboxylate ester group at position 2. It has been isolated from various natural sources, including the defensive secretion of the water beetle Ilybius fenestratus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-hydroxyquinoline-2-carboxylate typically involves the alkylation of 8-hydroxyquinoline with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 8-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced under specific conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Alkylated quinoline derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

M8HQC exhibits a range of pharmacological activities owing to its structural characteristics. The compound functions primarily as a metal chelator, which enhances its biological efficacy in several applications:

- Anticancer Activity : M8HQC has shown promise as an anticancer agent. It can inhibit the growth of various cancer cell lines, including lung (A-549), cervical (HeLa), and breast cancer cells (MCF-7). Studies have demonstrated that M8HQC derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of signaling pathways .

- Neuroprotective Effects : The compound is noted for its neuroprotective properties, particularly in models of neurodegenerative diseases. M8HQC derivatives can act as acetylcholinesterase inhibitors, which may help in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning .

- Antiviral and Antibacterial Properties : Recent studies have indicated that M8HQC and its derivatives possess antiviral activity against pathogens such as H5N1 avian influenza viruses. They have also demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Applications in Fluorescent Sensing

M8HQC's chelating ability extends to its application in fluorescent sensing technologies:

- Metal Ion Detection : The compound can form stable complexes with various metal ions, which can be utilized in sensors for detecting metal pollutants in environmental samples. Its fluorescence properties are significantly enhanced upon binding to metal ions, making it a valuable tool for environmental monitoring .

Case Studies and Research Findings

Several studies have documented the efficacy of M8HQC in various applications:

Mecanismo De Acción

The mechanism of action of methyl 8-hydroxyquinoline-2-carboxylate involves its ability to chelate metal ions. The hydroxyl and carboxylate groups coordinate with metal ions, forming stable complexes. This chelation disrupts metal ion homeostasis in biological systems, leading to various biological effects. For instance, it can inhibit metalloproteins and enzymes that require metal ions for their activity .

Comparación Con Compuestos Similares

Similar Compounds

Xanthurenic acid: Another quinoline derivative with hydroxyl and carboxylate groups.

Quinolobactin: A siderophore with a similar structure.

3-Hydroxyquinoline-2-carboxylic acid: A precursor to various antibiotics.

Uniqueness

Methyl 8-hydroxyquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and biomedical research .

Actividad Biológica

Methyl 8-hydroxyquinoline-2-carboxylate (M8HQC) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article reviews the pharmacological potential, mechanisms of action, and various biological applications of M8HQC, supported by data tables and relevant case studies.

Overview of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline derivatives are recognized as "privileged structures" due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The core structure allows for various substitutions that can enhance or modify these activities. M8HQC, in particular, has shown promise in several areas:

- Antimicrobial Activity : Exhibiting significant inhibitory effects against various bacterial strains.

- Anticancer Properties : Demonstrating cytotoxicity against different cancer cell lines.

- Metal Chelation : Acting as a metal chelator, which is beneficial in neuroprotection and reducing oxidative stress.

Antimicrobial Effects

M8HQC has been evaluated for its antimicrobial properties against various pathogens. Research indicates that it exhibits potent activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of M8HQC has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of key enzymes involved in cell proliferation.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Induction of apoptosis via caspase activation |

| MCF-7 | 4.6 | Inhibition of topoisomerase II |

| A549 | 3.9 | Disruption of mitochondrial membrane potential |

The biological activity of M8HQC can be attributed to several mechanisms:

- Metal Chelation : M8HQC acts as a chelator for metal ions such as iron and zinc, which are essential for the growth of certain pathogens and cancer cells. This chelation reduces the availability of these metals, thereby inhibiting microbial growth and tumor progression .

- Enzyme Inhibition : It has been identified as an inhibitor of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases . By inhibiting these enzymes, M8HQC may help alleviate symptoms associated with conditions like Alzheimer's disease.

- Antioxidant Activity : The compound exhibits antioxidant properties that protect cells from oxidative stress-induced damage. This is particularly relevant in neuroprotection where oxidative stress plays a significant role in neuronal death .

Neuroprotective Effects

In a study involving SHSY-5Y human neuroblastoma cells, M8HQC demonstrated protective effects against hydrogen peroxide-induced cell damage. The results indicated that treatment with M8HQC significantly reduced cell death and oxidative stress markers, suggesting its potential as a neuroprotective agent .

Anticancer Studies

A series of experiments conducted on various cancer cell lines showed that M8HQC not only inhibited cell growth but also induced apoptosis through the activation of caspases. For instance, in HeLa cells, an IC50 value of 5.2 μM was reported, indicating potent anticancer activity .

Propiedades

IUPAC Name |

methyl 8-hydroxyquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-6-5-7-3-2-4-9(13)10(7)12-8/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYHRSIQPYNEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20491355 | |

| Record name | Methyl 8-hydroxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20491355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21638-90-4 | |

| Record name | Methyl 8-hydroxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20491355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.